Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Overview
Description
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is known for its unique spirocyclic structure, which consists of a dioxaspirodecane ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions in toluene, with the removal of water by a Dean-Stark trap . The reaction scheme can be summarized as follows:
Reactants: Ethyl 4-oxocyclohexanecarboxylate, ethylene glycol, concentrated sulfuric acid.
Solvent: Toluene.
Conditions: Reflux for 16 hours with water removal.
Chemical Reactions Analysis
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is not fully understood. its biological activities are thought to involve interactions with specific molecular targets such as metalloproteinases and TRPM8 receptors . These interactions can modulate various cellular pathways, leading to effects such as inhibition of enzyme activity or induction of apoptosis.
Comparison with Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]decane: Similar spirocyclic structure but lacks the ester functional group.
Ethyl 4-oxocyclohexanecarboxylate: Precursor in the synthesis of this compound.
Cyclohexanone ethylene acetal: Another spirocyclic compound with different functional groups.
The uniqueness of this compound lies in its combination of a spirocyclic structure with an ester functional group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-13-10(12)9-3-5-11(6-4-9)14-7-8-15-11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXWGBLTOSRBAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440753 | |
Record name | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1489-97-0 | |
Record name | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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